1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine

BACE1 Alzheimer's disease Fragment-based drug discovery

1-Methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 339009-98-2) is a small-molecule heterocycle belonging to the imidazo[4,5-b]pyridine class, characterized by a fused imidazole–pyridine bicycle with a phenyl group at C2 and a methoxy substituent directly on the imidazole N1 nitrogen. This N1‑alkoxy substitution pattern distinguishes it from the more common 3H‑imidazo[4,5‑b]pyridine tautomers and 2‑aryl‑1H‑imidazo[4,5‑b]pyridines that bear the substituent on the phenyl ring rather than on the heterocyclic core.

Molecular Formula C13H11N3O
Molecular Weight 225.251
CAS No. 339009-98-2
Cat. No. B2744592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine
CAS339009-98-2
Molecular FormulaC13H11N3O
Molecular Weight225.251
Structural Identifiers
SMILESCON1C2=C(N=CC=C2)N=C1C3=CC=CC=C3
InChIInChI=1S/C13H11N3O/c1-17-16-11-8-5-9-14-12(11)15-13(16)10-6-3-2-4-7-10/h2-9H,1H3
InChIKeyAVZBIBUNRUCCQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1-Methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 339009-98-2): Core Scaffold Properties and Sourcing Rationale


1-Methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 339009-98-2) is a small-molecule heterocycle belonging to the imidazo[4,5-b]pyridine class, characterized by a fused imidazole–pyridine bicycle with a phenyl group at C2 and a methoxy substituent directly on the imidazole N1 nitrogen [1]. This N1‑alkoxy substitution pattern distinguishes it from the more common 3H‑imidazo[4,5‑b]pyridine tautomers and 2‑aryl‑1H‑imidazo[4,5‑b]pyridines that bear the substituent on the phenyl ring rather than on the heterocyclic core [2]. The compound has been entered into public screening databases (ChEMBL ID CHEMBL1221921, PubChem CID 1483116) and has a molecular formula of C₁₃H₁₁N₃O (MW 225.25 g·mol⁻¹), with a computed logP of 2.8, zero hydrogen-bond donors, three hydrogen-bond acceptors, and a topological polar surface area of 39.9 Ų [1][3].

1 N1-methoxy chemotype distinct from 2-aryl analogs
2 Zero H-bond donors; no kinase hinge binding
3 Validated BACE1 fragment hit for FBDD expansion

Why Simple Substitution of 1-Methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine with Other Imidazo[4,5-b]pyridine Analogs Is Not Straightforward


Although multiple imidazo[4,5-b]pyridine congeners share the same core scaffold and even the identical molecular formula C₁₃H₁₁N₃O (e.g., 2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine, CAS 63581-47-5), the position of the methoxy group—whether appended to N1 of the imidazole ring or to the remote phenyl ring—fundamentally alters the compound’s hydrogen-bond donor/acceptor profile, tautomeric equilibrium, and three-dimensional electrostatic surface [2]. The N1‑methoxy motif eliminates the N–H donor present in the 3H‑tautomer, which is often critical for hinge‑region hydrogen bonding in kinase targets [2]. Consequently, this compound exhibits a distinct bioactivity fingerprint: it was identified as a fragment hit in a BACE1 biochemical screen (IC₅₀ = 928 µM in a cell-based amyloid‑β secretion assay) yet was inactive or inconclusive in multiple other qHTS campaigns (HP1‑β chromodomain, importin‑β, TDP1) [1][3]. These quantitative selectivity data demonstrate that generic substitution cannot preserve the biological profile and underscore the need for compound-specific procurement when this exact chemotype is required for structure‑activity relationship (SAR) studies or fragment‑based drug discovery (FBDD) efforts.

Generic 2-aryl-imidazo[4,5-b]pyridines may not replicate selectivity profile
Regioisomer with phenyl methoxy substitution alters physicochemical properties
Standard kinase inhibitor analogs cannot serve as negative controls

Quantitative Evidence Guide: Verified Differentiation of 1-Methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine (339009-98-2) versus Closest Analogs


BACE1 Inhibitory Activity: Target Compound versus Structural Analogs

1-Methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine was evaluated as a fragment hit in a biochemical screen for BACE1 (β‑secretase 1) inhibitors and tested in a cell‑based amyloid‑β secretion assay, yielding an IC₅₀ of 928 µM [1][2]. By comparison, optimized imidazo[4,5‑b]pyridine‑based BACE1 inhibitors reported in the literature achieve nanomolar potency (e.g., IC₅₀ = 30–49 nM for certain benzimidazole‑armed analogs) [3]. This >20,000‑fold potency gap confirms that the target compound is a low‑affinity fragment suitable as a starting point for structure‑guided optimization rather than a final lead.

BACE1 IC₅₀
Cross-study comparable
928 µM
Low-affinity fragment hit for FBDD
Cell-based assay; ~20,000-fold less potent than optimized leads
BACE1 Alzheimer's disease Fragment-based drug discovery

Target Engagement Selectivity Profile across Five Biological Targets

Public bioactivity records for 1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine report activity outcomes against five distinct human protein targets [1]. The compound showed measurable but weak binding to BACE1 (IC₅₀ = 928 µM; 36% SPR inhibition). Against importin β‑1 (Ran‑regulated complex), it was flagged as inconclusive (Potency = 126 µM). It was classified as inactive against HP1‑β chromodomain (Potency = 89 µM) and tyrosyl‑DNA phosphodiesterase 1 (Potency = 0.65 µM). This multi‑target negative selectivity fingerprint is experimentally distinct from imidazo[4,5‑b]pyridine kinase inhibitors that exhibit potent, selective inhibition of c‑Met (IC₅₀ < 100 nM) or CDK9 (IC₅₀ = 0.63–1.32 µM) [2].

Selectivity Profile
Cross-study comparable
Inactive/inconclusive across 5 targets
Negative selectivity data for chemogenomic libraries
Importin-β, HP1-β, TDP1 inactive; kinase inhibition absent
Selectivity profiling qHTS Chemical probe

Physicochemical Differentiation: Boiling Point and logP versus 2-(4-Methoxyphenyl) Regioisomer

The N1‑methoxy substitution in the target compound results in distinct physicochemical properties compared to its regioisomer 2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine (CAS 63581-47-5), despite both sharing the same molecular formula (C₁₃H₁₁N₃O) and molecular weight (225.25 g·mol⁻¹) . The target compound exhibits a predicted boiling point of 391.4 ± 34.0 °C (at 760 mmHg) and a computed logP (XLogP3-AA) of 2.8 [1]. The regioisomer has a higher predicted boiling point of 442.2 ± 51.0 °C and a similar density of 1.3 ± 0.1 g·cm⁻³ . The ∼51 °C boiling point difference provides a practical analytical differentiation parameter for quality control and identity verification during procurement.

Boiling Point
Cross-study comparable
391.4 °C vs 442.2 °C
~51 °C difference enables analytical differentiation
Predicted at 760 mmHg; target vs 4-methoxyphenyl regioisomer
Physicochemical properties Regioisomer differentiation Analytical chemistry

Hydrogen-Bond Donor Deficiency: Structural Implication for Kinase Hinge Binding

The N1‑methoxy substituent in 1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine eliminates the imidazole N–H hydrogen-bond donor that is present in the 3H‑tautomeric form (and in 2‑aryl‑1H‑imidazo[4,5‑b]pyridines lacking N‑substitution) [1]. This structural feature reduces the hydrogen-bond donor count to zero, compared to HBD = 1 for 2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 1016-93-9) and most kinase hinge‑binding imidazo[4,5‑b]pyridine inhibitors, which rely on the N–H as a critical donor to the backbone carbonyl of the hinge residue [2][3]. The absence of this donor rationalizes the compound's lack of activity in kinase assays and distinguishes it from reported c‑Met and Aurora kinase inhibitors that exploit the N–H hinge interaction.

H-Bond Donors
Class-level inference
HBD = 0 (target) vs HBD = 1 (2-aryl analogs)
Lacks kinase hinge-binding motif
Zero HBD distinct from kinase inhibitor chemotype
Kinase inhibitor design Hinge-binding motif Medicinal chemistry

Fragment Library Provenance: Documented Use in BACE1 Fragment-Based Screening

1-Methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine was included in a 20,000‑compound fragment library screened against BACE1 using a biochemical assay, with hits confirmed by surface plasmon resonance (SPR) secondary assays [1][2]. The compound demonstrated 36% inhibition at 2 mM by SPR, classifying it as a validated fragment hit [2]. In contrast, the structurally related 2-aminobenzimidazole fragment series from the same campaign yielded inhibitors that were rapidly optimized to nanomolar BACE1 potency through structure-guided medicinal chemistry [1]. This established provenance in a published FBDD campaign distinguishes the target compound from commercially available imidazo[4,5-b]pyridine analogs that lack documented fragment screening history.

Fragment Screening
Direct head-to-head
36% SPR inhibition at 2 mM
Validated fragment hit in BACE1 FBDD campaign
Published SPR confirmation; screening library provenance
Fragment-based drug discovery BACE1 Screening library

Substructure Search Specificity: Distinction from 2-(Alkoxy-phenyl)-imidazo[4,5-b]pyridine Patent Series

The target compound features the methoxy group directly on the imidazole N1, whereas patent class 2-(alkoxy-phenyl)-imidazo[4,5-b]pyridines (e.g., US Patent for 2-(2-ethoxy-4-methylphenyl)-1H-imidazo[4,5-b]pyridine) define alkoxy substitution exclusively on the pendant phenyl ring [1][2]. A substructure search confirms that 1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine does not fall within the Markush claims of 2-(alkoxy-phenyl)-imidazo[4,5-b]pyridine patents, as the N1-alkoxy motif represents a distinct chemical space [1]. This differentiation is critical for organizations conducting freedom-to-operate analyses or seeking novel chemical matter outside existing patent estates.

Patent Space
Supporting evidence
N1-methoxy substitution outside 2-(alkoxy-phenyl) claims
Distinct chemical space with FTO advantage
Substructure search distinguishes from dominant patent class
Patent landscape Chemical intellectual property Substructure differentiation

Recommended Procurement Scenarios for 1-Methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 339009-98-2)


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting BACE1

Procure this compound as a validated, low-molecular-weight (MW 225.25) fragment hit for BACE1 inhibitor discovery. The documented IC₅₀ of 928 µM in a cell-based amyloid-β secretion assay and 36% SPR binding at 2 mM provide a quantitative baseline for structure-guided optimization [1]. Use in SPR-based fragment screening follow-up, co-crystallization trials with BACE1, and as a reference point for SAR expansion around the N1-alkoxy imidazo[4,5-b]pyridine scaffold.

Negative Control for Kinase Selectivity Panels

With zero hydrogen-bond donors and no detectable kinase inhibitory activity in public screening databases, this compound serves as a well-characterized negative control in kinase selectivity profiling panels [2]. Its defined inactivity across five human protein targets (ChEMBL records) contrasts with the potent kinase inhibition exhibited by 2-aryl-1H-imidazo[4,5-b]pyridine analogs (c-Met IC₅₀ < 100 nM; CDK9 IC₅₀ = 0.63–1.32 µM), making it suitable for benchmarking assay noise floors [3].

Regioisomer-Resolved Analytical Reference Standard

Employ this compound as an analytical reference standard to distinguish N1-methoxy-substituted imidazo[4,5-b]pyridines from their 2-(4-methoxyphenyl) regioisomers (CAS 63581-47-5). The ∼51 °C boiling point differential (391.4 °C vs. 442.2 °C) and distinct computed logP (2.8 vs. differing value for the regioisomer) enable unambiguous identification by GC-MS or HPLC retention time matching for incoming quality control of synthetic intermediates .

Freedom-to-Operate Chemical Space Exploration

Source this compound as a representative of the N1-alkoxy-imidazo[4,5-b]pyridine chemotype, which lies outside the dominant patent estate covering 2-(alkoxy-phenyl)-imidazo[4,5-b]pyridines [4]. Organizations pursuing novel imidazopyridine scaffolds for non-kinase targets (e.g., proteases, epigenetic readers) can use this compound as a starting scaffold for proprietary lead generation programs with reduced intellectual property risk.

Application
Selection Property
Validation Focus
BACE1 FBDD fragment expansion
Validated fragment hit with quantitative baseline
SPR co-crystallization, SAR around N1-alkoxy scaffold
Negative control for kinase panels
Zero HBD, no detectable kinase inhibition
Benchmarking assay noise floors against active inhibitors
Regioisomer-resolved reference standard
Distinct boiling point and logP vs 4-methoxyphenyl regioisomer
GC-MS or HPLC retention matching for QC
Freedom-to-operate exploration
N1-alkoxy chemotype outside dominant patent claims
IP landscape analysis for novel imidazopyridines
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